molecular formula C12H16ClNO4S B1431806 2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride CAS No. 1423024-80-9

2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1431806
CAS No.: 1423024-80-9
M. Wt: 305.78 g/mol
InChI Key: ZPANMRQWSLLKEL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C12H16ClNO4S and its molecular weight is 305.78 g/mol. The purity is usually 95%.
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Biological Activity

2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride, also known by its CAS number 1423024-80-9, is a sulfonyl chloride compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C12H16ClNO4S
  • Molecular Weight : 305.78 g/mol
  • Structural Features : The compound features a sulfonyl chloride functional group, which is reactive and can form covalent bonds with nucleophiles, making it useful in various biochemical applications .

The biological activity of sulfonyl chlorides often involves their reactivity with amines and alcohols, leading to the formation of sulfonamides and other derivatives. This reactivity can be harnessed to modify biomolecules or inhibit specific enzymatic pathways.

  • Enzyme Inhibition : Sulfonyl chlorides can act as inhibitors of serine proteases by covalently modifying the active site serine residue. This modification can lead to a decrease in enzyme activity, which is crucial for therapeutic applications targeting protease-related diseases.
  • Antimicrobial Activity : Some studies indicate that compounds containing sulfonyl chloride groups exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

In Vitro Studies

Research has demonstrated that this compound shows promising results in inhibiting specific bacterial strains.

  • Case Study 1 : In a study examining the compound's effect on Escherichia coli, it was found to significantly reduce bacterial growth at concentrations above 50 μM. The mechanism was attributed to the inhibition of the Type III secretion system (T3SS), a critical virulence factor in many pathogenic bacteria .

Cytotoxicity Assays

Another aspect of biological activity is the assessment of cytotoxicity against mammalian cell lines.

  • Case Study 2 : The compound was tested on human lung carcinoma cells (A549). Results indicated an IC50 value of approximately 30 μM, suggesting moderate cytotoxic effects. The observed cytotoxicity was linked to the induction of apoptosis as evidenced by increased caspase activity in treated cells .

Data Summary Table

PropertyValue
Molecular FormulaC12H16ClNO4S
Molecular Weight305.78 g/mol
CAS Number1423024-80-9
IC50 (A549 Cells)~30 μM
Minimum Inhibitory Concentration (E. coli)>50 μM

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)11(15)14-9-7-8(18-4)5-6-10(9)19(13,16)17/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPANMRQWSLLKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.